molecular formula C21H30N4O2 B2657642 4-[2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamido]-N-methylcyclohexane-1-carboxamide CAS No. 1424628-79-4

4-[2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamido]-N-methylcyclohexane-1-carboxamide

Cat. No.: B2657642
CAS No.: 1424628-79-4
M. Wt: 370.497
InChI Key: NTIFYYVZGTXKJK-UHFFFAOYSA-N
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Description

4-[2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamido]-N-methylcyclohexane-1-carboxamide is a synthetic organic compound characterized by a conjugated enamide backbone with a cyano group, a substituted pyrrole ring, and a cyclohexane carboxamide moiety.

Properties

IUPAC Name

4-[[2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]amino]-N-methylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c1-5-10-25-14(2)11-17(15(25)3)12-18(13-22)21(27)24-19-8-6-16(7-9-19)20(26)23-4/h11-12,16,19H,5-10H2,1-4H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIFYYVZGTXKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2CCC(CC2)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamido]-N-methylcyclohexane-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of 2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid . This intermediate can then be reacted with N-methylcyclohexane-1-carboxamide under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamido]-N-methylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-[2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamido]-N-methylcyclohexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamido]-N-methylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name / ID Molecular Weight Key Substituents Application/Performance Reference
Target Compound: 4-[2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamido]-N-methylcyclohexane-1-carboxamide ~413.5 (est.) 2,5-dimethyl-1-propyl pyrrole; cyclohexane carboxamide Hypothetical: Photovoltaics/Drug Design
(Z)-2-cyano-3-(4-(dimethylamino)phenyl)acrylic acid ~230.2 Dimethylamino phenyl; acrylic acid DSSC dye (PCE: 3.17%)
EN300-266029: 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2-methylphenyl)prop-2-enamide 328.22 1-cyclopropyl pyrrole; 2-methylphenyl amide Pharmaceutical building block
Patent Intermediate: trans-3-ethyl 2,5-dihydro-4-methyl-N-[...]carboxamide Ethyl-dihydro pyrrole; sulfonylphenyl ethyl Synthetic intermediate

Key Comparative Insights

Patent Context

The patent compound in features a pyrrole carboxamide with a sulfonylphenyl ethyl group, underscoring the versatility of pyrrole-based intermediates in medicinal chemistry.

Biological Activity

The compound 4-[2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamido]-N-methylcyclohexane-1-carboxamide , also referred to as a pyrrolopyridine derivative, presents significant biological activity that warrants detailed investigation. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Formula

  • Molecular Formula : C₁₃H₁₆N₂O₂
  • CAS Number : 730972-90-4
  • IUPAC Name : (E)-2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)acrylic acid

Research indicates that this compound acts primarily as an inhibitor of CDK12 kinase , a critical regulator in transcription elongation and DNA repair processes. Inhibition of CDK12 has been linked to potential therapeutic effects in various disorders, including:

  • Myotonic Dystrophy Type 1 (DM1) : The compound has shown promise in reversing RNA repeat expansion transcripts associated with DM1, suggesting its role in managing this genetic disorder .
  • Cancer Treatment : Studies have demonstrated that CDK12 inhibitors can enhance the efficacy of PARP inhibitors in treating triple-negative breast cancer, particularly in cases resistant to standard therapies .

In Vitro Studies

In vitro studies have highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
Lung Cancer5.0CDK12 inhibition leading to apoptosis
Neuroblastoma4.5Disruption of RNA polymerase II activity
Breast Cancer3.8Synergistic effect with PARP inhibitors

These results indicate a significant potential for therapeutic application in oncology.

Case Study 1: Myotonic Dystrophy Type 1

A clinical trial involving patients with DM1 demonstrated that administration of the compound resulted in a notable decrease in the levels of toxic RNA foci, which are characteristic of the disease. Patients reported improved muscle function and reduced symptoms after treatment over a six-month period .

Case Study 2: Triple-Negative Breast Cancer

In a preclinical study, the combination of this compound with PARP inhibitors showed enhanced tumor regression in models of triple-negative breast cancer. The study concluded that CDK12 inhibition could sensitize tumors to DNA damage, thereby improving treatment outcomes .

Safety and Toxicology

Preliminary toxicity assessments indicate that while the compound exhibits potent biological activity, it maintains a favorable safety profile at therapeutic doses. Long-term studies are ongoing to ascertain chronic toxicity and potential side effects.

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